as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy-

Description

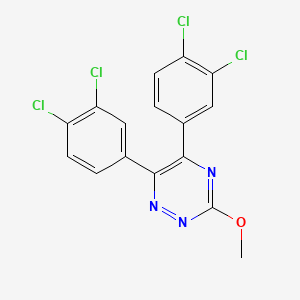

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy-: is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 3,4-dichlorophenyl groups and a methoxy group attached to the triazine ring

Properties

CAS No. |

74417-14-4 |

|---|---|

Molecular Formula |

C16H9Cl4N3O |

Molecular Weight |

401.1 g/mol |

IUPAC Name |

5,6-bis(3,4-dichlorophenyl)-3-methoxy-1,2,4-triazine |

InChI |

InChI=1S/C16H9Cl4N3O/c1-24-16-21-14(8-2-4-10(17)12(19)6-8)15(22-23-16)9-3-5-11(18)13(20)7-9/h2-7H,1H3 |

InChI Key |

GVFKFYGNPURBDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(N=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Dichlorotriazine Intermediate

The first step involves synthesizing 2,4-dichloro-6-(3,4-dichlorophenyl)-1,3,5-triazine by reacting cyanuric chloride with a 3,4-dichlorophenyl magnesium bromide (Grignard reagent). The procedure is as follows:

- Preparation of the Grignard reagent by reacting 3,4-dichlorobromobenzene with magnesium in dry tetrahydrofuran (THF).

- The Grignard solution is added dropwise at low temperature (0-5 °C) to a suspension of cyanuric chloride in dry THF.

- After complete addition, the reaction mixture is warmed to 25 °C and stirred for 30 minutes.

- THF is then partially removed under vacuum and replaced with toluene to facilitate subsequent reactions.

- The resulting solution contains the dichlorotriazine intermediate in toluene at approximately 14.7 wt% concentration.

This step requires strict control of moisture and temperature to prevent side reactions and ensure high yield of the dichlorotriazine intermediate.

Substitution with Resorcinol Derivatives

The next step is the nucleophilic substitution of the chlorine atoms on the triazine ring with resorcinol groups:

- The dichlorotriazine solution in toluene is reacted with resorcinol in the presence of a base such as sodium hydroxide or potassium hydroxide.

- The reaction is conducted in a glass reactor under argon atmosphere with mechanical stirring and reflux condenser.

- The molar ratio of resorcinol to dichlorotriazine is typically around 2:1 to ensure complete substitution.

- The reaction mixture is heated to reflux to promote substitution.

- After completion, the product is isolated by phase separation and purification.

This step yields 4,4'-[6-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diyl]bis(1,3-benzenediol) derivatives, which are key intermediates for further functionalization.

Alkylation to Introduce Methoxy Group

The final step involves alkylation (etherification) of the hydroxyl groups on the bis-resorcinyl triazine intermediate to introduce the methoxy substituent:

- Alkylation is performed using alkyl halides such as methyl chloride or methyl iodide.

- The reaction is carried out in the presence of a base (e.g., potassium carbonate) to deprotonate the hydroxyl groups.

- Typical solvents include polar aprotic solvents like acetone or dimethylformamide (DMF).

- The reaction mixture is stirred at elevated temperatures (50-80 °C) until completion.

- The product, as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy-, is then purified by crystallization or chromatography.

This step is critical to achieve the desired substitution pattern and enhance the compound's properties such as UV absorption.

Data Table: Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Grignard Reaction | 3,4-dichlorophenyl MgBr + cyanuric chloride | THF / Toluene | 0-5 to 25 | ~1 hour | 85-90 | Low moisture, inert atmosphere required |

| 2. Substitution with Resorcinol | Resorcinol + NaOH | Toluene | Reflux (~110) | 4-6 hours | 80-85 | Argon atmosphere, excess resorcinol used |

| 3. Alkylation (Methoxylation) | Methyl halide + K2CO3 | Acetone/DMF | 50-80 | 6-12 hours | 75-80 | Controlled alkylation to avoid over-alkylation |

Yields and conditions are based on optimized laboratory procedures adapted from patent literature and experimental reports.

Research Discoveries and Optimization Insights

Water and Solvent Control: Reduction of water and THF content in the dichlorotriazine intermediate solution significantly improves the yield and reduces impurities such as molecular weight 311 g/mol species.

Choice of Solvent: Substitution of toluene with xylene or sulfolane as solvents in the substitution step has been explored to optimize reaction rates and product purity.

Alkylation Variants: Use of different alkyl halides (e.g., ethylhexyl halogenides) allows tuning of the alkyl substituents on the triazine, impacting solubility and UV absorption properties.

Reactor Types: Various reactor types including stirred tanks, tubular reactors, and reactive distillation columns have been employed to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazine ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents, such as chlorine or bromine, in the presence of a catalyst.

Major Products Formed

Oxidation Products: Formation of triazine derivatives with additional oxygen-containing functional groups.

Reduction Products: Formation of triazine derivatives with reduced functional groups.

Substitution Products: Formation of triazine derivatives with new substituents replacing the original groups.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant potential in medicinal chemistry. Research has indicated that derivatives of triazines can act as effective inhibitors in various biological pathways. Specifically:

- Anticancer Activity : Studies have shown that certain triazine derivatives possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, modifications to the triazine structure can enhance binding affinity to target proteins, leading to improved therapeutic efficacy .

- Antimicrobial Properties : Triazines have been explored for their antimicrobial effects against a range of pathogens. The presence of dichlorophenyl groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial activity .

Agricultural Applications

The compound also finds utility in agriculture as an herbicide and fungicide:

- Herbicidal Activity : as-Triazine derivatives are known for their herbicidal properties, particularly in controlling broadleaf weeds. The mechanism often involves inhibition of photosynthesis in susceptible plant species .

- Fungicidal Properties : Certain formulations containing triazines have been used to combat fungal diseases in crops. Their effectiveness is attributed to their ability to disrupt fungal cell membranes .

Material Science Applications

In material science, as-Triazine compounds are utilized for their stability and UV-absorbing properties:

- UV Absorbers : The compound has applications as a UV stabilizer in plastics and coatings. Its ability to absorb UV radiation helps protect materials from photodegradation, extending their lifespan and maintaining aesthetic qualities .

- Coatings and Paints : The thermal stability of triazines makes them suitable for use in industrial coatings and automotive paints, where durability and resistance to environmental factors are crucial .

Case Study 1: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazine derivatives aimed at enhancing anticancer activity. The results demonstrated that specific substitutions on the triazine ring significantly increased cytotoxicity against cancer cell lines while minimizing toxicity to normal cells .

Case Study 2: Agricultural Efficacy

Research conducted on the herbicidal efficacy of as-Triazine compounds showed promising results in field trials. The compound demonstrated effective control over common agricultural weeds with minimal impact on crop yield, indicating its potential for safe agricultural use .

Data Tables

Mechanism of Action

The mechanism of action of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Disrupting Cellular Processes: Affecting cellular processes, such as DNA replication or protein synthesis, leading to biological effects.

Comparison with Similar Compounds

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- can be compared with other similar compounds, such as:

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)-: This compound has a methylthio group instead of a methoxy group, which may result in different chemical and biological properties.

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-chloro-: This compound has a chloro group instead of a methoxy group, leading to variations in reactivity and applications.

as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-hydroxy-: This compound has a hydroxy group instead of a methoxy group, which may influence its solubility and biological activity.

Biological Activity

The compound as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- (CAS No. 74417-14-4) is a member of the triazine family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, particularly its anticancer and enzyme inhibitory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of as-Triazine is , featuring a triazine core with two dichlorophenyl groups and a methoxy substituent. This structure is pivotal in determining its biological activity.

Anticancer Activity

Recent research highlights the potential of triazine derivatives in targeting cancer cell lines. As-Triazine has shown promising antiproliferative effects against various cancer cells, primarily through the induction of apoptosis.

- Mechanism of Action : The compound appears to target the EGFR/PI3K/AKT/mTOR signaling pathway , which is crucial for cell proliferation and survival. Inhibition of these pathways leads to reduced viability in cancer cell lines such as HCT-116 and others .

- Case Study : A study demonstrated that triazine derivatives exhibited moderate to strong cytotoxicity against three cancer cell lines, with IC50 values ranging significantly based on structural modifications .

| Compound | Cell Line | IC50 (ng/mL) |

|---|---|---|

| as-Triazine | HCT-116 | 34.36 |

| Compound 4f | HCT-116 | 12.35 |

| Compound 5d | HCT-116 | 1.24 |

Enzyme Inhibition

As-Triazine has also been explored for its enzyme inhibitory properties, particularly against carbonic anhydrases (hCAs), which are implicated in various physiological processes and diseases.

- Inhibition Studies : The compound was evaluated for its ability to inhibit hCA isoforms with reported Ki values indicating strong inhibition potential. For instance, derivatives similar to as-Triazine have shown Ki values ranging from 10.93 nM to 25.06 nM against hCA IX .

Structure-Activity Relationship (SAR)

The biological activity of as-Triazine can be attributed to its structural features:

- Dichlorophenyl Groups : These groups enhance lipophilicity and binding affinity to target proteins.

- Methoxy Group : This substituent may contribute to the modulation of electronic properties, affecting the compound's interaction with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing substituted as-triazine derivatives like 5,6-bis(3,4-dichlorophenyl)-3-methoxy-as-triazine?

- Methodological Answer : Stepwise nucleophilic substitution on trichlorotriazine (2,4,6-trichloro-1,3,5-triazine) is a common approach. For example, phenoxy or aryloxy substituents can be introduced sequentially under controlled temperatures (-35°C to 40°C) using bases like DIPEA (diisopropylethylamine) to deprotonate phenolic intermediates. Subsequent coupling with amines or hydrazines requires careful pH control to avoid side reactions such as ring opening .

Q. How can structural characterization of as-triazine derivatives be performed to confirm regiochemistry and substitution patterns?

- Methodological Answer : Use a combination of NMR, NMR, and UV spectroscopy. For instance, NMR can resolve aromatic proton splitting patterns (e.g., coupling constants for para-substituted phenyl groups), while UV spectra reveal transitions in heteroaromatic systems. Melting points (e.g., 151.5–156°C) and Rf values via TLC (e.g., hexane/EtOAc ratios) provide additional purity checks .

Q. What are common side reactions during alkylation or amination of amino-substituted as-triazines?

- Methodological Answer : Alkylation with reagents like benzyl chloride (CHCHCl) may proceed smoothly in acidic conditions to form stable benzylamino derivatives. However, in neutral or basic conditions, pyrimidine ring opening can occur, leading to intermediates like 6-amino-as-triazine-5-carboxamidine. Acid catalysis (e.g., HCl) is critical to suppress ring degradation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., 3,4-dichlorophenyl) influence the electronic properties and reactivity of as-triazine cores?

- Methodological Answer : Chlorine substituents increase electrophilicity at the triazine ring, enhancing reactivity toward nucleophilic attack. Comparative studies with methoxy or methyl groups (electron-donating) show reduced reaction rates in substitution reactions. Computational methods (e.g., DFT) can map charge distribution and predict sites for regioselective functionalization .

Q. What mechanistic pathways explain unexpected ring contractions or rearrangements during reduction of as-triazine derivatives?

- Methodological Answer : Reduction with NaSO in acetic acid can induce ring contraction via intermediate diradical species. For example, pyrimido[5,4-e]-as-triazin-5(6H)-one (12) reduces to 9-acetamidohypoxanthine (14), involving cleavage of the C6–N7 bond and reformation of a purine-like structure. Isotopic labeling (e.g., ) and trapping experiments can validate proposed intermediates .

Q. How can contradictory literature data on reaction outcomes (e.g., acid vs. base conditions) be reconciled through mechanistic studies?

- Methodological Answer : Conflicting results often arise from competing reaction pathways. For instance, hydrazine (HN-NH) in acidic conditions forms 5-hydrazino derivatives, while neutral conditions lead to ring-opened carboxamidines. Kinetic studies (e.g., monitoring reaction progress via HPLC) and pH-dependent NMR experiments clarify dominant mechanisms under varying conditions .

Q. What strategies optimize regioselectivity in multi-step syntheses of asymmetrically substituted as-triazines?

- Methodological Answer : Sequential substitution with sterically and electronically distinct nucleophiles (e.g., phenols vs. amines) leverages differential reactivity. For example, introducing bulkier groups (e.g., tert-butylphenol) in the first step directs subsequent substitutions to less hindered positions. Temperature gradients (-35°C for first substitution, 40°C for later steps) further enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.